molecular formula C10H18O2 B106663 (E)-Furan linalool oxide CAS No. 34995-77-2

(E)-Furan linalool oxide

Cat. No.: B106663
CAS No.: 34995-77-2
M. Wt: 170.25 g/mol
InChI Key: BRHDDEIRQPDPMG-WCBMZHEXSA-N
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Description

(E)-Furan linalool oxide is an organic compound with the molecular formula C10H18O2. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is known for its unique structure, which includes an oxolane ring and a propanol group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Furan linalool oxide can be achieved through several methods. One common approach involves the reaction of a suitable oxirane with a vinyl Grignard reagent, followed by a ring-opening reaction to form the oxolane ring. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Common catalysts used in the industrial synthesis include Lewis acids and transition metal complexes .

Chemical Reactions Analysis

Types of Reactions

(E)-Furan linalool oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of (E)-Furan linalool oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The oxolane ring and the hydroxyl group play crucial roles in its binding affinity and specificity .

Properties

CAS No.

34995-77-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1

InChI Key

BRHDDEIRQPDPMG-WCBMZHEXSA-N

SMILES

CC1(CCC(O1)C(C)(C)O)C=C

Isomeric SMILES

C[C@]1(CC[C@H](O1)C(C)(C)O)C=C

Canonical SMILES

CC1(CCC(O1)C(C)(C)O)C=C

boiling_point

201.00 to 202.00 °C. @ 760.00 mm Hg

density

0.932-0.942

Key on ui other cas no.

34995-77-2

physical_description

Colourless to slightly yellow liquid;  Powerful sweet-woody penetrating aroma with floral undertones

Pictograms

Irritant

solubility

Soluble in oils
Soluble (in ethanol)

Synonyms

trans-5-Ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol;  Tetrahydro-α,α,5-trimethyl-5-vinyl-furfuryl Alcohol;  rel-(2R,5R)-5-Ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol;  (E)-Furanoid Linalool Oxide;  (E)-Linalool Oxide;  (E)-Linalool Oxide A;  E-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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